Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide

Vue d'ensemble

Description

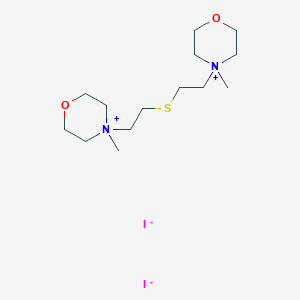

Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) is a quaternary ammonium compound that features a morpholine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with thiodiethylene glycol and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-methylmorpholine is reacted with thiodiethylene glycol in the presence of a suitable solvent, such as acetonitrile or dichloromethane.

Step 2: Iodine is added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 25-30°C.

Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) may involve larger-scale reactors and more efficient purification methods. Continuous flow reactors and automated purification systems can be employed to enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholinium compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted morpholinium compounds with different functional groups replacing the iodide ions.

Applications De Recherche Scientifique

Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylmorpholine: A related compound with similar structural features but different chemical properties.

Morpholinium, 4,4’-(1,4-butanediyl)bis(4-methyl-, dibromide): Another quaternary ammonium compound with a different spacer group and halide ions.

Activité Biologique

Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula: CHINS

- Molecular Weight: 468.16 g/mol

- CAS Number: 41484-35-9

- Appearance: White to almost white powder

The biological activity of Morpholinium diiodide is primarily attributed to its interaction with cellular membranes and proteins. It exhibits properties that may influence various biochemical pathways:

- Antimicrobial Activity: Studies have indicated that Morpholinium compounds can disrupt bacterial cell membranes, leading to cell lysis. This is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail.

- Cytotoxic Effects: Research has shown that Morpholinium derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

- Anti-inflammatory Properties: Preliminary studies suggest that Morpholinium compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Morpholinium diiodide against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Research Findings

Recent research has focused on the biochemical indicators influenced by Morpholinium diiodide. A study analyzed the morphological composition of blood in animal models treated with this compound, revealing alterations in hematological parameters indicative of its biological activity.

Key Findings:

- Increased White Blood Cell Count: Suggestive of an immune response.

- Altered Hemoglobin Levels: Indicating potential effects on oxygen transport and utilization.

Propriétés

IUPAC Name |

4-methyl-4-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethylsulfanyl]ethyl]morpholin-4-ium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2S.2HI/c1-15(3-9-17-10-4-15)7-13-19-14-8-16(2)5-11-18-12-6-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZVKIHWZTRGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCSCC[N+]2(CCOCC2)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30I2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910976 | |

| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109043-42-7 | |

| Record name | Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109043427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.